Bimiralisib hydrochloride is classified under the category of small-molecule inhibitors and is primarily developed as an anti-cancer agent. It is derived from modifications of triazine and pyrimidine derivatives, which are known for their biological activity in various therapeutic contexts. The compound's development has been documented in several studies focusing on its synthesis, mechanism of action, and efficacy in preclinical models.
The synthesis of Bimiralisib hydrochloride involves several key steps, typically starting from commercially available precursors such as 2,4,6-trichlorotriazine. The process often utilizes palladium-catalyzed cross-coupling reactions to introduce various functional groups that enhance its inhibitory properties against phosphoinositide 3-kinases.
The detailed synthetic routes can be visualized in reaction schemes that outline each step, including intermediates formed during the process .
Bimiralisib hydrochloride exhibits a complex molecular structure characterized by a triazine core linked to morpholine groups. The precise arrangement of atoms allows for specific interactions with the target enzyme's active site.
The three-dimensional conformation can be analyzed using molecular modeling techniques, providing insights into how the compound fits within the active site of phosphoinositide 3-kinase enzymes .
Bimiralisib hydrochloride undergoes various chemical reactions during its synthesis and when interacting with biological targets:
Understanding these reactions is vital for optimizing synthesis and enhancing biological efficacy .
Bimiralisib hydrochloride acts primarily as an inhibitor of phosphoinositide 3-kinases, which are critical regulators of cell growth, proliferation, and survival. The mechanism involves:
Preclinical studies have demonstrated significant inhibition of cancer cell proliferation in models expressing activated phosphoinositide 3-kinase pathways .
Bimiralisib hydrochloride possesses several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
Bimiralisib hydrochloride has significant potential applications in scientific research and clinical settings:
The ongoing research aims to further elucidate its therapeutic potential across different cancer types .
The dimorpholino-1,3,5-triazine core of bimiralisib (PQR309) serves as the structural foundation for its balanced dual inhibition of PI3K and mTOR kinases. This symmetric heterocyclic scaffold enables optimal spatial orientation of key pharmacophoric elements, facilitating simultaneous engagement of both targets. SAR studies demonstrated that substitution at the C2 position of the triazine core critically influences potency and selectivity. Specifically, the introduction of a 4-(trifluoromethyl)pyridin-2-amine moiety (present in bimiralisib) significantly enhanced lipid kinase binding affinity compared to benzimidazole or indazole derivatives. The trifluoromethyl group augments hydrophobic interactions within the ATP-binding pocket's affinity cavity, contributing to a PI3Kα Kd of 1.5 nM and mTOR Kd of 12 nM [10].
Table 1: Impact of C2-Substituents on Triazine Core Kinase Affinity
C2-Substituent | PI3Kα Kd (nM) | mTOR Kd (nM) | mTOR/PI3Kα Selectivity Ratio |
---|---|---|---|
Benzimidazole (ZSTK474) | 2.9 | 180 | 62.1 |
4-CF3-Pyridin-2-amine (Bimiralisib) | 1.5 | 12 | 8.0 |
Difluoromethylpyrimidine (PQR514) | 2.2 | 33 | 15.0 |
Follow-up compounds explored pyrimidine replacements for the pyridine ring, leading to PQR514—a bimiralisib analog featuring a 4-(difluoromethyl)pyrimidin-2-amine group. This modification further increased PI3Kα binding affinity (Ki = 2.2 nM) due to improved hydrogen bonding potential from the additional ring nitrogen, though it slightly reduced mTOR engagement [4].
The dual morpholine substitutions at the C4 and C6 positions of the triazine core are indispensable for bimiralisib's target engagement. Crystallographic studies reveal that each morpholine oxygen forms critical hydrogen bonds with backbone amide protons in the kinase hinge regions:
These interactions mimic ATP's binding mode while conferring selectivity for lipid kinases over protein kinases. SAR analysis demonstrated that replacing morpholine with piperazine or thiomorpholine diminished potency by >100-fold, validating morpholine's unique role. Additionally, the morpholine rings enhance aqueous solubility (clogP = 2.72) and passive membrane permeability, facilitating oral bioavailability and blood-brain barrier penetration [3] [10].
Table 2: Solubility and Permeability of Morpholine-Containing Inhibitors
Compound | Morpholine Modification | Aqueous Solubility (µg/mL) | Caco-2 Permeability (×10-6 cm/s) |
---|---|---|---|
Bimiralisib | 4,6-Dimorpholino | 32.5 | 28.9 |
Analogue M1 | 3-(S)-Methylmorpholine | 18.7 | 22.1 |
Analogue M3 | 3-Oxa-8-azabicyclo[3.2.1]octane | 8.4 | 15.3 |
Bimiralisib forms an intricate hydrogen-bonding network within the ATP-binding cleft of PI3K and mTOR kinases. The aminopyrimidine group acts as a hydrogen bond acceptor and donor:
These interactions position the trifluoromethyl group optimally within a hydrophobic subpocket formed by Trp812, Ile831, and Ile881. SAR studies on pyrimidine substitutions revealed that removing the 2-amino group (e.g., converting to methoxy) reduced PI3Kα binding by >50-fold, while replacing nitrogen with CH (creating a phenyl analog) abolished activity. Molecular dynamics simulations confirmed that protonation of the triazine ring further stabilizes these interactions via charge transfer effects [1] [4].
Table 3: Key Hydrogen Bond Interactions in PI3Kγ-Bimiralisib Complex
Bimiralisib Group | Kinase Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|---|
2-Amino pyrimidine | Asp836 (OD1) | H-bond donation | 2.9 | -3.2 |
Pyrimidine N1 | Asp841 (OD2) | H-bond acceptance | 3.1 | -2.8 |
C4-Morpholine O | Val882 (N) | H-bond acceptance | 2.8 | -2.5 |
C6-Morpholine O | Lys890 (NZ) | H-bond acceptance | 3.2 | -1.7 |
Bimiralisib exhibits distinct binding kinetics across PI3K isoforms and mTOR:
The compound maintains potency against oncogenic PI3Kα mutants (H1047R: IC50 = 36 nM; E545K: IC50 = 136 nM), critical for targeting mutation-driven tumors. Kinetic dissociation studies revealed a residence time of 23 minutes for PI3Kα versus 8 minutes for mTOR, explaining prolonged cellular suppression of pAktSer473 compared to pS6Ser235/236. The 8-fold selectivity ratio for PI3Kα over mTOR (Kd ratio = 8.0) represents an optimal balance to prevent compensatory pathway activation observed with pure PI3K inhibitors [10].
Strategic molecular design minimized off-target interactions, particularly with tubulin:
The morpholine groups contribute to selectivity by preventing hydrogen bonding with non-lipid kinase hinge regions. Metabolic stability studies in human hepatocytes revealed low clearance (t1/2 = 6.2 h), attributed to the triazine core's resistance to CYP450 oxidation and the trifluoromethyl group's electron-withdrawing effects [3] [9].
Table 4: Selectivity Profile of Bimiralisib Versus Reference Inhibitors
Target | Bimiralisib Kd (nM) | Buparlisib Kd (nM) | ZSTK474 Kd (nM) |
---|---|---|---|
PI3Kα | 1.5 | 3.5 | 2.9 |
Tubulin | >50,000 | 980 | >50,000 |
EGFR | >10,000 | >10,000 | >10,000 |
PDGFR-β | >10,000 | 420 | >10,000 |
hERG | >30,000 | >30,000 | >30,000 |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6